![molecular formula C17H12N2O B5682976 3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B5682976.png)
3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-1-phenylimidazo[1,5-a]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as FPhIm and has been extensively studied for its biological and pharmacological properties.
作用機序
The mechanism of action of FPhIm is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. FPhIm has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. FPhIm has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
FPhIm has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the modulation of cell cycle progression, and the inhibition of angiogenesis (the formation of new blood vessels). FPhIm has also been shown to induce autophagy (a process of cellular self-degradation) in cancer cells, which may contribute to its anticancer activity.
実験室実験の利点と制限
One of the major advantages of using FPhIm in lab experiments is its potent anticancer activity against various types of cancer cells. FPhIm is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using FPhIm in lab experiments is its potential toxicity to normal cells, which may limit its clinical application.
将来の方向性
There are several future directions for the research and development of FPhIm. One direction is to further elucidate the mechanism of action of FPhIm and identify its molecular targets. Another direction is to optimize the synthesis method of FPhIm to improve its yield and purity. Additionally, the potential use of FPhIm as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders should be further explored. Finally, the development of FPhIm derivatives with improved pharmacological properties should be investigated.
合成法
The synthesis of FPhIm can be achieved through a variety of methods, including the reaction of 2-furylamine with 1-phenyl-1H-imidazole-4-carbaldehyde in the presence of a suitable catalyst. Another method involves the reaction of 1-phenyl-1H-imidazole-4-carbaldehyde with 2-amino-3-furancarboxylic acid in the presence of a suitable reagent. The yield of FPhIm can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
科学的研究の応用
FPhIm has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FPhIm exhibits potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. FPhIm has also been shown to have antimicrobial properties against various bacteria and fungi. In addition, FPhIm has been identified as a potential lead compound for the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
3-(furan-2-yl)-1-phenylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-2-7-13(8-3-1)16-14-9-4-5-11-19(14)17(18-16)15-10-6-12-20-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOWCYYXUZAVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-1-phenylimidazo[1,5-a]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

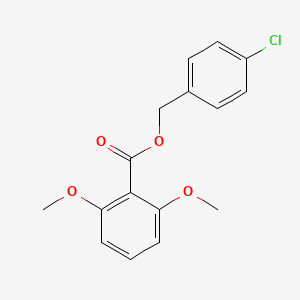
![N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682894.png)
![8-isopropyl-2-(isopropylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5682897.png)
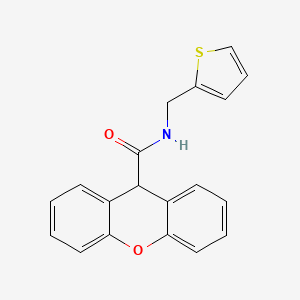
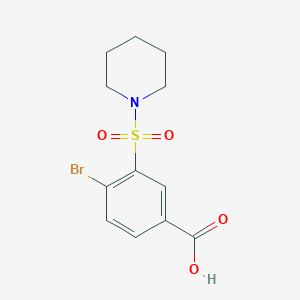
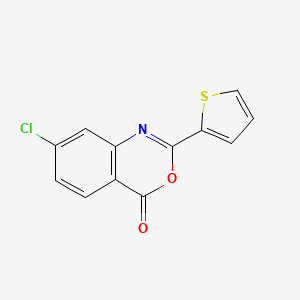
![1,3-dimethyl-7-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5682950.png)

![N,N-dimethyl-1-(2-methylphenyl)-2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethanamine](/img/structure/B5682963.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5682977.png)
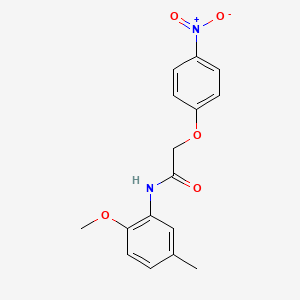
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone]](/img/structure/B5682994.png)
![8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683005.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5683012.png)